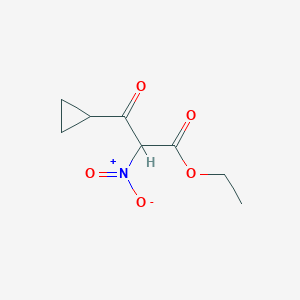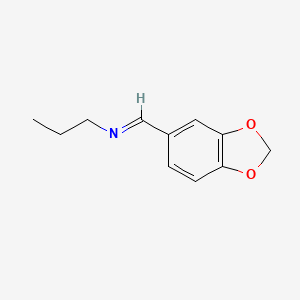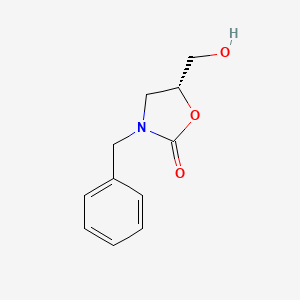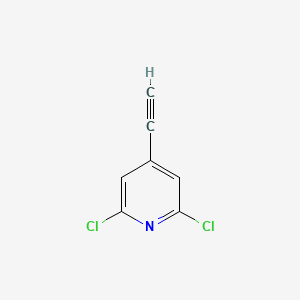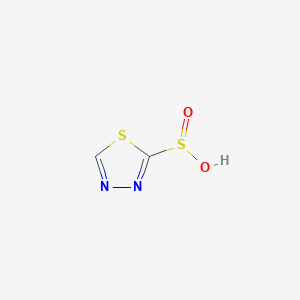
1,3,4-Thiadiazole-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group typically yields sulfonic acids, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2-sulfinic acid has a wide range of applications in scientific research:
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole-2-sulfinic acid varies depending on its application:
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Lacks the sulfinic acid group but shares the core thiadiazole ring structure.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a sulfinic acid group, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-sulfonic acid: Contains a sulfonic acid group, which is more oxidized than the sulfinic acid group.
Uniqueness
1,3,4-Thiadiazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C2H2N2O2S2 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1,3,4-thiadiazole-2-sulfinic acid |
InChI |
InChI=1S/C2H2N2O2S2/c5-8(6)2-4-3-1-7-2/h1H,(H,5,6) |
Clave InChI |
ZMFYUGSXDCFLON-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


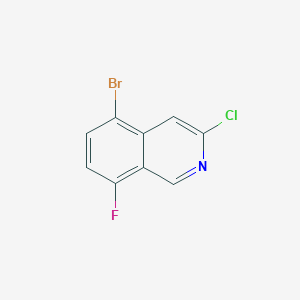


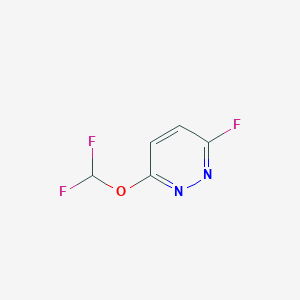

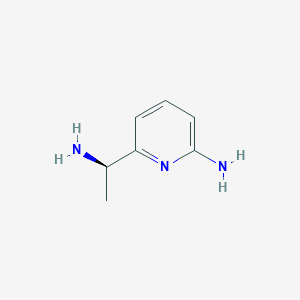

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)


